molecular formula C11H18N2O6 B12335398 Uridine, 5-methyl-2'-C-methyl-

Uridine, 5-methyl-2'-C-methyl-

Cat. No.: B12335398
M. Wt: 274.27 g/mol
InChI Key: QQGDVJVKNCJYMT-VELQBUIJSA-N
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Description

Uridine, 5-methyl-2’-C-methyl- is a modified nucleoside derived from uridine It is characterized by the presence of a methyl group at the 5-position of the uracil ring and an additional methyl group at the 2’-position of the ribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 5-methyl-2’-C-methyl- typically involves the modification of uridine through a series of chemical reactions. One common method includes the hydroxylation of a 5-malonate ester derivative of uridine using selenium dioxide (SeO2), followed by transformation into 5-carboxymethyluridines and finally into the corresponding methyl esters . Another approach involves starting from a 5-formyluridine derivative and hydrolyzing the imidate salt prepared in an acid-catalyzed reaction with methyl alcohol .

Industrial Production Methods

Industrial production methods for Uridine, 5-methyl-2’-C-methyl- are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with careful optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Uridine, 5-methyl-2’-C-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various methylated uridine derivatives, which can be further modified for specific applications.

Scientific Research Applications

Comparison with Similar Compounds

Uridine, 5-methyl-2’-C-methyl- can be compared with other similar compounds, such as:

    5-Methyluridine: Similar in structure but lacks the additional methyl group at the 2’-position.

    Ribothymidine: Another modified nucleoside with a methyl group at the 5-position of the uracil ring.

    Thymine riboside: Contains a thymine base instead of uracil.

These compounds share structural similarities but differ in their specific modifications, which can lead to differences in their biological activities and applications.

Conclusion

Uridine, 5-methyl-2’-C-methyl- is a unique and versatile compound with significant potential in various scientific fields Its synthesis, chemical reactions, and applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C11H18N2O6

Molecular Weight

274.27 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H18N2O6/c1-5-3-13(10(17)12-8(5)16)9-11(2,18)7(15)6(4-14)19-9/h5-7,9,14-15,18H,3-4H2,1-2H3,(H,12,16,17)/t5?,6-,7-,9-,11-/m1/s1

InChI Key

QQGDVJVKNCJYMT-VELQBUIJSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2[C@]([C@@H]([C@H](O2)CO)O)(C)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(C)O

Origin of Product

United States

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